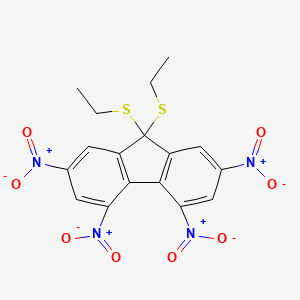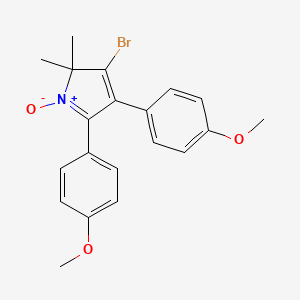
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate is an organic compound characterized by the presence of a dithiol ring and an ester functional group. This compound is notable for its unique structure, which includes a five-membered ring containing two sulfur atoms and a double bond, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate typically involves the reaction of a dithiol compound with an appropriate ester precursor. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the efficiency of the synthesis process, making it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the dithiol ring to a single bond, altering the compound’s properties.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of ester derivatives.
Aplicaciones Científicas De Investigación
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithiol ring can interact with thiol groups in proteins, potentially altering their function. The ester group can also participate in hydrolysis reactions, releasing active metabolites that contribute to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Propyl 2-(2H-1,3-dithiol-2-ylidene)-2-(propane-2-sulfonyl)acetate: This compound shares a similar dithiol ring structure but has different substituents, leading to distinct chemical properties and applications.
Bis(1,3-dithiol-2-ylidene) derivatives: These compounds also contain the dithiol ring and are used in various applications, including organic electronics.
Uniqueness
Propyl 2-(2H-1,3-dithiol-2-ylidene)-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
Número CAS |
91665-38-2 |
|---|---|
Fórmula molecular |
C10H12O3S2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
propyl 2-(1,3-dithiol-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C10H12O3S2/c1-3-4-13-9(12)8(7(2)11)10-14-5-6-15-10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ISBSGSXDOVAFQO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(=C1SC=CS1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)

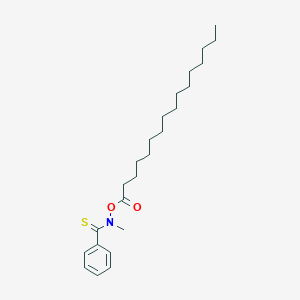
![N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14374204.png)
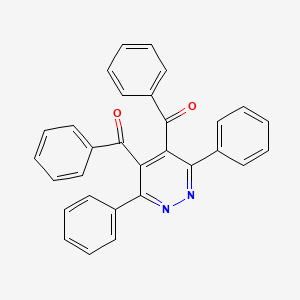
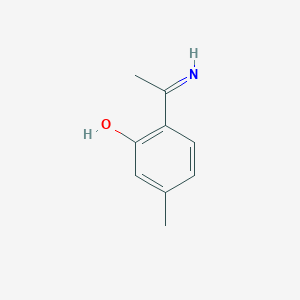
![1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14374240.png)
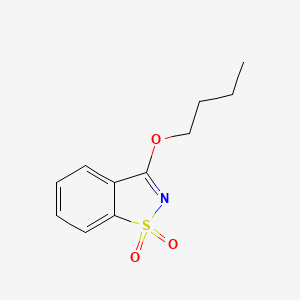
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
![1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol](/img/structure/B14374246.png)
